Cas no 2138076-06-7 (3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol)

3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol is a fluorinated cyclohexanol derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tertiary amine group with ethyl and 2,2-difluoroethyl substituents, along with a hydroxyl group on a dimethyl-substituted cyclohexane ring. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability. The compound's rigid cyclohexane backbone and functional group arrangement make it a promising intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. Its unique structural properties offer opportunities for structure-activity relationship studies in drug discovery programs.
3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol structure
2138076-06-7 structure
Product name:3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
CAS No:2138076-06-7
MF:C12H23F2NO
MW:235.313930749893
CID:6199889
PubChem ID:165491484

3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138076-06-7
    • 3-[(2,2-difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
    • EN300-1161459
    • 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
    • Inchi: 1S/C12H23F2NO/c1-4-15(8-11(13)14)10-7-9(16)5-6-12(10,2)3/h9-11,16H,4-8H2,1-3H3
    • InChI Key: CAHIYPNAXGLKHU-UHFFFAOYSA-N
    • SMILES: FC(CN(CC)C1CC(CCC1(C)C)O)F

Computed Properties

  • Exact Mass: 235.17477068g/mol
  • Monoisotopic Mass: 235.17477068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5Ų
  • XLogP3: 3

3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161459-1.0g
3-[(2,2-difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol
2138076-06-7
1g
$0.0 2023-06-08

Additional information on 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol

Introduction to 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS No. 2138076-06-7)

3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol (CAS No. 2138076-06-7) is a meticulously designed organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits a blend of fluorinated and alkylamino functionalities that make it a promising candidate for various biochemical applications. The presence of difluoroethyl and dimethylcyclohexan-1-ol moieties introduces specific steric and electronic properties, which are critical for modulating its interactions with biological targets.

The structure of this compound is derived from a cyclohexane backbone, which is a common scaffold in many pharmacologically active molecules. The substitution pattern, particularly the incorporation of (2,2-difluoroethyl)(ethyl)amino group, suggests potential applications in the development of novel therapeutic agents. Fluorine atoms are well-known for their ability to enhance metabolic stability and binding affinity, making this compound an attractive subject for further investigation.

In recent years, there has been a surge in research focused on fluorinated derivatives due to their favorable pharmacokinetic profiles. The fluorine atoms in 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol contribute to its lipophilicity and resistance to enzymatic degradation, which are essential attributes for drug candidates. This property has been extensively explored in the development of antiviral and anticancer agents, where fluorinated compounds have demonstrated remarkable efficacy.

The dimethylcyclohexan-1-ol moiety provides a rigid yet flexible structure that can be optimized for receptor binding. This structural motif is often employed in drug design to mimic natural bioactive molecules while introducing modifications that enhance target specificity. The combination of these features makes 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have enabled the precise modeling of molecular interactions, allowing researchers to predict the behavior of such compounds before experimental synthesis. The (2,2-difluoroethyl)(ethyl)amino group has been shown to interact favorably with certain amino acid residues in protein targets, suggesting potential applications in enzyme inhibition or receptor modulation. These insights have guided the design of analogs with improved pharmacological properties.

The synthesis of 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol presents unique challenges due to the complexity of its functional groups. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination protocols have been instrumental in constructing the desired framework efficiently.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The growing prevalence of resistant pathogens and the need for more effective therapeutic strategies have spurred interest in innovative molecular designs. The structural features of 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethylcyclohexan-1-ol align well with current trends in drug discovery, particularly in the areas of immunomodulation and anti-inflammatory treatments.

Moreover, the compound’s compatibility with green chemistry principles has not been overlooked. Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. This aligns with global initiatives to promote sustainable pharmaceutical practices, ensuring that the production of such compounds is both efficient and eco-friendly.

The pharmacological profile of 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimethy lcyclohexan-1-ol is still under active investigation. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings are particularly intriguing given the increasing evidence linking inflammation to a wide range of chronic diseases.

Future research will likely focus on exploring derivatives of this compound to enhance its therapeutic potential further. By modifying specific functional groups or introducing additional substituents, scientists can fine-tune its biological activity and broaden its applicability. The cyclohexane core provides a stable platform for such modifications without compromising overall molecular integrity.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring the potential of 3-[(2,2-Difluoroethyl)(ethyl)amino]-4,4-dimeth ylcyclohexan-1-ol. These technologies can predict how different structural variations will impact biological activity, thereby accelerating the identification of lead compounds.

In conclusion,3-( (2 , 2 - D if luoro ethyl ) ( ethyl ) am i no ) - 4 , 4 - dim eth ylcyc lo hex an - 1 - o l ( CAS No . 2138076 - 06 - 7) represents a significant advancement in pharmaceutical chemistry . Its unique structural attributes , coupled with emerging research findings , position it as a valuable asset in the quest for novel therapeutic solutions . As scientific understanding continues to evolve , it is anticipated that this compound will play an increasingly pivotal role in addressing complex medical challenges.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd